Cas no 2140-67-2 (2-(Dimethylamino)guanosine)

2-(Dimethylamino)guanosine structure
2-(Dimethylamino)guanosine structure
Product name:2-(Dimethylamino)guanosine
CAS No:2140-67-2
MF:C12H17N5O5
MW:311.293882131577
MDL:MFCD00057049
CID:278921
PubChem ID:135501639

2-(Dimethylamino)guanosine Chemical and Physical Properties

Names and Identifiers

    • N,N-Dimethylguanosine
    • 2-(Dimethylamino)guanosine
    • 2,2-Dimethylguanosine
    • Guanosine,N,N-dimethyl-
    • 2-(DIMETHYLAMINO)GUA
    • 2-DiMethylaMino-6-oxypurine Riboside
    • 2-Dimethylamino-D-guanosine
    • 2-N,2-N-dimethylguanosine
    • 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-3H-purin-6-one
    • N(2),N(2)-dimethylguanosine
    • N(sup 2),N(sup 2)-dimethylguanosine
    • N,N-Dimethyl-Guanosine
    • N2,N2-Dimethyl-guanosin
    • N2,N2-DIMETHYLGUANOSINE
    • Guanosine, N,N-dimethyl-
    • N2-Dimethylguanosine
    • Dimethylguanosine
    • 2-Dimethylaminoguanosine
    • 2-Dimethylguanosine
    • N,N- dimethylguanosine
    • m22g
    • RSPURTUNRHNVGF-IOSLPCCCSA-N
    • 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimeth
    • HY-113137
    • BP-58630
    • 9-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-2-(dimethylamino)-1H-purin-6(9H)-one;2-Dimethylamino-6-oxypurine riboside; N,N-Dimethylguanosine; 2,2-Dimethylguanosine;N,N-Dimethylguanosine
    • 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-(dimethylamino)-1H-purin-6-one
    • 2-Dimethylamino-6-oxypurineriboside
    • 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-6,9-dihydro-1H-purin-6-one
    • A848614
    • 9-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-2-(dimethylamino)-1H-purin-6(9H)-one
    • 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-6,9-dihydro-3H-purin-6-one
    • 2140-67-2
    • C74036
    • 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol
    • UNII-P7NB8Q3W0R
    • DTXSID90943957
    • 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(dimethylamino)-3,9-dihydro-6H-purin-6-one
    • SCHEMBL23648108
    • CS-0061838
    • AS-57489
    • AKOS016009587
    • P7NB8Q3W0R
    • Q27109160
    • 2-(DIMETHYLAMINO)-9-((2R,3R,4S,5R)-5-(HYDROXYMETHYL)-3,4-BIS(OXIDANYL)OXOLAN-2-YL)-1H-PURIN-6-ONE
    • 2-(dimethylamino)-9-(beta-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one
    • SCHEMBL40775
    • CHEBI:19289
    • MFCD00057049
    • 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one
    • 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(dimethylamino)-1H-purin-6(9H)-one
    • N2,N2-Dimethyl-guanosine
    • 2-(Dimethylamino)-9-(I2-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one
    • 2-(Dimethylamino)-9-(b-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one
    • 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-2-(dimethylamino)-6,9-dihydro-3H-purin-6-one
    • N,N-Dimethylguanosine; 2-Dimethylamino-6-oxypurine Riboside;
    • 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-2-(dimethylamino)-1H-purin-6-one
    • MDL: MFCD00057049
    • Inchi: 1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21)/t5-,7-,8-,11-/m1/s1
    • InChI Key: RSPURTUNRHNVGF-IOSLPCCCSA-N
    • SMILES: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@]([H])([C@]1([H])N1C([H])=NC2C(N([H])C(N(C([H])([H])[H])C([H])([H])[H])=NC1=2)=O)O[H])O[H]

Computed Properties

  • Exact Mass: 311.12300
  • Monoisotopic Mass: 311.12296866g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 132
  • XLogP3: -1.3

Experimental Properties

  • Density: 1.83±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 242 °C (decomposition) (water )
  • Boiling Point: 683.6°C at 760 mmHg
  • Solubility: Slightly soluble (3.4 g/l) (25 º C),
  • PSA: 136.73000
  • LogP: -2.20290

2-(Dimethylamino)guanosine Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • WGK Germany:3
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

2-(Dimethylamino)guanosine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Dimethylamino)guanosine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-220667C-50mg
2-(Dimethylamino)guanosine,
2140-67-2
50mg
¥4625.00 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N303041-5mg
2-(Dimethylamino)guanosine
2140-67-2 ≥99%
5mg
¥199.90 2023-09-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0193-5 mg
N2,N2-Dimethylguanosine
2140-67-2 99.39%
5mg
¥1447.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N70950-25mg
N,N-Dimethylguanosine
2140-67-2 95%
25mg
¥570.0 2024-07-19
TRC
D460850-10mg
2-(Dimethylamino)guanosine
2140-67-2
10mg
$ 159.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0193-50 mg
N2,N2-Dimethylguanosine
2140-67-2 99.39%
50mg
¥6517.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-220667A-5 mg
2-(Dimethylamino)guanosine,
2140-67-2
5mg
¥1,730.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-220667A-5mg
2-(Dimethylamino)guanosine,
2140-67-2
5mg
¥1730.00 2023-09-05
A2B Chem LLC
AD29712-100mg
N,N-Dimethylguanosine
2140-67-2 95%
100mg
$445.00 2024-04-20
abcr
AB514875-250mg
N,N-Dimethylguanosine, 95%; .
2140-67-2 95%
250mg
€475.20 2025-02-19

2-(Dimethylamino)guanosine Production Method

2-(Dimethylamino)guanosine Related Literature

Additional information on 2-(Dimethylamino)guanosine

Comprehensive Overview of 2-(Dimethylamino)guanosine (CAS No. 2140-67-2): Properties, Applications, and Research Insights

2-(Dimethylamino)guanosine (CAS No. 2140-67-2) is a chemically modified nucleoside derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound, structurally related to guanosine, features a dimethylamino group at the 2-position, which enhances its solubility and potential biological activity. Researchers are increasingly exploring its role in RNA modification, epigenetic regulation, and as a precursor for antiviral drug development. Its unique properties make it a valuable tool for studying nucleic acid interactions and designing novel therapeutics.

The growing interest in 2-(Dimethylamino)guanosine aligns with broader trends in precision medicine and RNA-based therapeutics. With advancements in CRISPR technology and mRNA vaccines, modified nucleosides like this compound are critical for improving gene editing efficiency and drug delivery systems. Recent studies highlight its potential in modulating immune responses, making it relevant to cancer immunotherapy and infectious disease research. These applications address frequently searched topics such as "RNA modifications in disease treatment" and "next-generation nucleoside analogs."

From a chemical perspective, 2-(Dimethylamino)guanosine exhibits notable stability under physiological conditions, which is crucial for in vivo applications. Its dimethylamino moiety contributes to improved membrane permeability, a key factor in bioavailability optimization. Analytical techniques like HPLC and mass spectrometry are commonly employed to characterize its purity, as demand for high-quality standards rises in pharmaceutical testing and academic research. This aligns with industry searches for "HPLC methods for nucleoside analysis" and "quality control of modified nucleotides."

In the context of drug discovery, 2-(Dimethylamino)guanosine serves as a versatile scaffold for designing small-molecule inhibitors. Its ability to mimic natural nucleosides while introducing targeted modifications makes it valuable for enzyme inhibition studies, particularly in kinase research and signal transduction pathways. Recent publications have explored its derivatives in the context of neurodegenerative disorders, tapping into popular search queries like "nucleoside analogs for Alzheimer's disease" and "RNA-targeted drug design."

The synthesis of 2-(Dimethylamino)guanosine typically involves protecting group strategies to ensure regioselective modification of the guanosine backbone. Modern green chemistry approaches are being adapted to improve yield and reduce environmental impact, reflecting the industry's shift toward sustainable pharmaceutical production. This resonates with trending searches on "eco-friendly nucleoside synthesis" and "green chemistry in drug development." Analytical data suggests growing interest in scalable production methods to meet research and preclinical demands.

Beyond therapeutic applications, 2-(Dimethylamino)guanosine plays a role in diagnostic probe development. Its fluorescent properties when incorporated into molecular beacons enable sensitive detection of RNA biomarkers, addressing the need for early disease detection tools. This connects with frequently asked questions about "fluorescent nucleoside analogs" and "RNA imaging techniques." As personalized medicine advances, such compounds are becoming indispensable for companion diagnostics and theranostic applications.

Quality standards for 2-(Dimethylamino)guanosine are rigorously maintained to support reproducible research. Suppliers provide detailed certificates of analysis covering parameters like HPLC purity, water content, and residual solvents, responding to researcher concerns about "nucleoside quality specifications" and "batch-to-batch consistency." Proper storage conditions (-20°C under inert atmosphere) are emphasized to preserve stability, a critical consideration for laboratories handling light-sensitive compounds.

The future research trajectory for 2-(Dimethylamino)guanosine includes exploration of its prodrug formulations to enhance tissue targeting and pharmacokinetic profiles. With increasing interest in RNA epigenetics (epitranscriptomics), this compound may contribute to understanding post-transcriptional regulation mechanisms. These directions align with emerging search trends around "RNA modification databases" and "epitranscriptomic drug discovery." Collaborative efforts between academia and industry continue to uncover new dimensions of its scientific utility.

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Amadis Chemical Company Limited
(CAS:2140-67-2)2-(Dimethylamino)guanosine
A848614
Purity:99%
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Price ($):672.0